Regioisomeric Differentiation: 4-(p-Tolyl) vs. 3-Aryl Substitution Impacts Antimicrobial Target Engagement
A systematic investigation into 3-arylfuran-2(5H)-ones as tyrosyl-tRNA synthetase inhibitors revealed that most active antibacterial compounds were the 3-substituted isomers. The 5-ethyl-4-(p-tolyl) substitution pattern of the target compound creates a distinct electronic and steric environment around the lactone carbonyl, which differs from the 3-aryl lead series. While direct antibacterial MIC data for the specific 5-ethyl-4-(p-tolyl) regioisomer is not available in the source study, the class-level inference is that the 4-aryl substitution pattern represents a distinct chemotype that will predictably show different target binding kinetics and antibacterial potency compared to the more widely characterized 3-aryl analogs .
| Evidence Dimension | In vitro antibacterial activity (H. pylori) and TyrRS enzyme inhibition |
|---|---|
| Target Compound Data | No specific MIC or IC50 data available for 5-ethyl-4-(p-tolyl)furan-2(5H)-one in this assay system |
| Comparator Or Baseline | 3-Arylfuran-2(5H)-ones demonstrated anti-H. pylori activity; specific analog with unsubstituted 3-phenyl showed MIC of 31.25 μmol/L against A. corymbifera (structurally analogous incrustoporin series) |
| Quantified Difference | Not quantifiable for this exact compound; structural divergence (4-aryl vs. 3-aryl) predicts differential target engagement based on established SAR of the pharmacophore. |
| Conditions | In vitro broth microdilution assay against H. pylori and enzyme inhibition assay against purified tyrosyl-tRNA synthetase (TyrRS) . |
Why This Matters
For researchers procuring a specific 4-aryl substituted furanone, this regioisomeric difference is critical: a 3-aryl analog will not serve as a valid experimental surrogate for studying the biological activity of the 4-aryl chemotype.
- [1] Bioorganic & Medicinal Chemistry. 3-Arylfuran-2(5H)-one derivatives show good antibacterial activity and were determined as tyrosyl-tRNA synthetase (TyrRS) inhibitors. Volume 23, Issue 15, 2015. View Source
